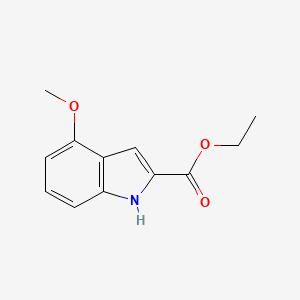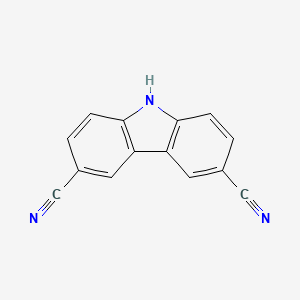
2,3,4,6-四-O-乙酰基-1-硫代-β-D-半乳糖吡喃苷苯酯
描述
Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-galactopyranoside is a complex organic compound with significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by its intricate molecular structure, which includes a phenyl group and multiple acetyl and thio groups attached to a galactopyranoside backbone.
科学研究应用
Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-galactopyranoside is widely used in scientific research due to its unique chemical properties. It serves as a substrate in biochemical assays to study glycan-binding proteins and their interactions. Additionally, it is used in the development of glycomimetics, which are molecules that mimic the structure and function of natural glycans
作用机制
Target of Action
Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-galactopyranoside primarily targets glycan-binding proteins . These proteins play a crucial role in various biological events, including cell-cell interactions, signal transduction, and immune response .
Mode of Action
Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-galactopyranoside functions as a substrate in meticulous biochemical investigations . It aids in the comprehensive exploration of glycan-binding proteins and their intricate interactions .
Biochemical Pathways
Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-galactopyranoside is involved in the synthesis of complex oligosaccharides . These complex carbohydrates play key roles in several biological events . Moreover, aryl 1-thio-beta-D-galactopyranosides have been used recently as specific inhibitors of human galectins , proteins that have a crucial role in many biological functions including immune response and inflammation.
Result of Action
The molecular and cellular effects of Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-galactopyranoside’s action primarily involve the inhibition of galectins . This can lead to modulation of various biological processes where galectins play a role, including cell adhesion, cell activation and chemoattraction, cell growth and differentiation, cell cycle, and apoptosis .
Action Environment
The action, efficacy, and stability of Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-galactopyranoside can be influenced by various environmental factors. For instance, temperature can affect the compound’s stability, as it is recommended to be stored at temperatures below 0°C . Furthermore, the compound’s optical activity is reported to be [α]22/D +15.5°, c = 0.5% in chloroform , indicating that the compound’s activity can be influenced by the solvent environment.
生化分析
Molecular Mechanism
The molecular mechanism of Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-galactopyranoside involves its binding to β-galactosidase. The enzyme cleaves the glycosidic bond in the compound, releasing monosaccharides. This reaction is essential for understanding the enzyme’s specificity and catalytic efficiency. Additionally, the compound’s acetyl groups may influence its binding affinity and stability, affecting its overall activity in biochemical assays .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-galactopyranoside can change over time. The compound is relatively stable when stored under appropriate conditions, such as low temperatures and protection from light . Prolonged exposure to heat or moisture can lead to its degradation, reducing its effectiveness in biochemical assays . Long-term studies have shown that the compound maintains its activity over extended periods, provided it is stored correctly .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-galactopyranoside typically involves multiple steps, starting with the protection of the hydroxyl groups on beta-D-galactopyranose. The reaction conditions often require the use of strong acids or bases, and the reactions are usually carried out under anhydrous conditions to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors that allow for precise control of temperature, pressure, and reaction time. The use of catalysts and optimized reaction conditions helps to increase the yield and purity of the final product. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the compound meets the required specifications.
化学反应分析
Types of Reactions: Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-galactopyranoside can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to modify the compound or to synthesize derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or thiols, under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products are often used in further research or as intermediates in the synthesis of more complex molecules.
相似化合物的比较
Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-galactopyranoside is similar to other glycosides and thioglycosides, such as Acetobromo-alpha-D-glucose and p-Aminophenyl 1-thio-beta-D-galactopyranoside. its unique combination of acetyl and thio groups makes it distinct in terms of reactivity and biological activity. These differences highlight its potential for specific applications in scientific research and therapeutic development.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
属性
IUPAC Name |
[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-phenylsulfanyloxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O9S/c1-11(21)25-10-16-17(26-12(2)22)18(27-13(3)23)19(28-14(4)24)20(29-16)30-15-8-6-5-7-9-15/h5-9,16-20H,10H2,1-4H3/t16-,17+,18+,19-,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCKOUAWEMPKIAT-CXQPBAHBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)SC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)SC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50449440 | |
| Record name | Phenyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50449440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24404-53-3 | |
| Record name | Phenyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50449440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-galactopyranoside a crucial compound in the synthesis of specific disaccharide glycosyl donors?
A1: Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-galactopyranoside serves as the starting glycosyl acceptor molecule in the synthesis of disaccharide intermediates. [] It reacts with a specifically protected 2-azido galactopyranoside derivative to form a disaccharide, which is then further modified to generate the target glycosyl donors. These donors are designed for the specific introduction of β-D-Gal p-(1→3)-β- and -α-D-Gal pNAc groups in subsequent glycosylation reactions. Essentially, this compound acts as a building block, enabling the construction of more complex carbohydrate structures.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(5-Chlorobenzo[d][1,3]dioxol-4-yl)-7-fluoro-5-((tetrahydro-2H-pyran-4-yl)oxy)quinazolin-4-amine](/img/structure/B1589213.png)

![Ethyl 3-iodoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1589215.png)






![(S)-3,3-Dimethyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one](/img/structure/B1589229.png)


